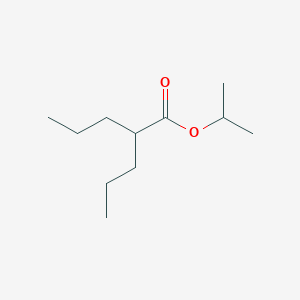

isopropyl 2-propylpentanoate

CAS No.: 60498-67-1

Cat. No.: VC7984876

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60498-67-1 |

|---|---|

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | propan-2-yl 2-propylpentanoate |

| Standard InChI | InChI=1S/C11H22O2/c1-5-7-10(8-6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3 |

| Standard InChI Key | HRXNGKUCYZHOGZ-UHFFFAOYSA-N |

| SMILES | CCCC(CCC)C(=O)OC(C)C |

| Canonical SMILES | CCCC(CCC)C(=O)OC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isopropyl 2-propylpentanoate belongs to the ester class of organic compounds, characterized by a carbonyl group adjacent to an oxygen atom connected to an isopropyl group. Its IUPAC name, propan-2-yl 2-propylpentanoate, reflects the branched alkyl substituents on both the acid and alcohol moieties. The pentanoate backbone contains a propyl group (-CH₂CH₂CH₃) at the second carbon, while the ester linkage involves an isopropyl group (-CH(CH₃)₂).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| CAS Registry Number | 60498-67-1 |

| Structural Features | Branched alkyl chains, ester functional group |

The compound’s branched structure enhances lipophilicity, potentially influencing its permeability across biological membranes and interactions with hydrophobic enzyme pockets .

Synthesis and Industrial Production

Esterification Strategies

Isopropyl 2-propylpentanoate is synthesized via classical esterification reactions between 2-propylpentanoic acid and isopropyl alcohol. While detailed industrial protocols remain proprietary, laboratory-scale methods typically employ acid-catalyzed (e.g., sulfuric acid) conditions under reflux to drive the equilibrium toward ester formation . The reaction follows the general mechanism:

Key parameters include temperature control (80–100°C), stoichiometric excess of alcohol, and continuous water removal to maximize yield. Purification often involves fractional distillation or chromatography to isolate the ester from unreacted precursors and byproducts.

Chemical Reactivity and Stability

Hydrolytic Degradation

Like most esters, isopropyl 2-propylpentanoate undergoes hydrolysis in aqueous environments. Acidic or basic conditions accelerate this process, yielding 2-propylpentanoic acid and isopropanol:

Enzymatic hydrolysis by esterases in biological systems may further degrade the compound, releasing bioactive metabolites .

Biochemical Interactions and Mechanisms of Action

Inhibition of Acyl-CoA Synthetase 4 (Acsl4)

Isopropyl 2-propylpentanoate’s structural analog, propylisopropylacetic acid (PIA), demonstrates uncompetitive inhibition of Acsl4-mediated arachidonic acid (AA) activation in vitro . While direct evidence for the ester’s activity is lacking, its potential hydrolysis to PIA suggests a prodrug mechanism. Acsl4 catalyzes the conversion of AA to AA-CoA, a critical step in phospholipid reincorporation pathways implicated in neuroinflammatory and synaptic signaling processes .

Table 2: Kinetic Parameters of Acsl4 Inhibition

| Inhibitor | Kₖᵢ (mM) | Inhibition Type |

|---|---|---|

| PIA | 11.4 | Uncompetitive |

| Valproic Acid (VPA) | 25.0 | Uncompetitive |

PIA’s lower Kₖᵢ compared to VPA indicates higher potency, potentially translating to enhanced efficacy at lower concentrations in modulating AA turnover .

Implications for Bipolar Disorder Therapeutics

By attenuating AA-CoA synthesis, isopropyl 2-propylpentanoate derivatives could mimic VPA’s mood-stabilizing effects without the associated teratogenicity. VPA’s inhibition of histone deacetylase (HDAC) underlies its fetal risks, whereas PIA and its esters lack HDAC activity at therapeutic doses . This positions the compound as a candidate for non-teratogenic neurotherapeutics.

Comparative Analysis with Related Compounds

Valproic Acid (VPA) vs. PIA Derivatives

| Parameter | VPA | Isopropyl 2-Propylpentanoate |

|---|---|---|

| Structure | Branched carboxylic acid | Esterified derivative |

| HDAC Inhibition | Yes | No |

| Acsl4 Kₖᵢ (mM) | 25.0 | 11.4 (via PIA metabolite) |

| Teratogenicity | High | Low (predicted) |

The ester’s metabolic conversion to PIA offers a pharmacokinetic advantage, enabling sustained Acsl4 inhibition with reduced systemic toxicity .

Research Applications and Future Directions

Neuropharmacology

-

Mood Stabilization: By modulating AA metabolism, the compound may ameliorate neuroinflammatory cascades in bipolar disorder .

-

Epilepsy Management: Structural similarities to anticonvulsant esters suggest potential antiepileptic properties warranting in vivo validation.

Drug Delivery Systems

The ester’s lipophilicity enhances blood-brain barrier penetration, making it a viable carrier for CNS-targeted therapeutics. Hydrolytic release of PIA could provide localized Acsl4 inhibition with minimal peripheral exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume